Benzyldimethyltetradecylammonium

Surfactant science Micellization thermodynamics Colloid chemistry

Benzyldimethyltetradecylammonium chloride (BDTAC/C14-BAC) is the optimal C14 homologue of the benzalkonium chloride family, delivering the critical balance between aqueous solubility and hydrophobic interaction strength that shorter (C12) or longer (C16) chains cannot replicate. It achieves 94.09% corrosion inhibition efficiency for Q235 steel in 0.5M H₂SO₄ at just 5mM—nearly equivalent to the C16 homologue but with superior handling characteristics. Its sub-millimolar CMC (0.84–1.03mM) enables efficient surface tension reduction at low concentrations, an order of magnitude below the C12 analogue. Demonstrated O-benzylation yields of 60–96% under mild ultrasound conditions confirm its practical utility as a phase transfer catalyst. Procure BDTAC for acid pickling inhibitor formulations, high-efficacy disinfectants, and biphasic organic synthesis where chain-length specificity determines performance.

Molecular Formula C23H42N+
Molecular Weight 332.6 g/mol
CAS No. 16287-71-1
Cat. No. B097909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldimethyltetradecylammonium
CAS16287-71-1
SynonymsBDTA
benzyldimethyltetradecylammonium chloride
BZK-C14
tetradecyldimethylbenzammonium chloride
tetradecyldimethylbenzylammonium fluoride
zephiramine
zephiramine alginate
zephiramine bromide
zephiramine chloride
zephiramine chloroiodoiodate (1-)
zephiramine dichlorotriphenylstannate (1-)
zephiramine dimethylcarbamodithioate
zephiramine fluoride
zephiramine iodide
zephiramine tetrachlorodimethylstannate (2-) (2:1)
zephiramine tetrachloromethylstannate (1-)
zephiramine trichlorodimethylstannate (1-)
zephiramine, (OC-6-21)-pentachloromethylstannate (2-) (2:1)
zephiramine, (TB-5-11)-dichlorotricyclohexylstannate (1-)
Molecular FormulaC23H42N+
Molecular Weight332.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1
InChIInChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1
InChIKeyWNBGYVXHFTYOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyldimethyltetradecylammonium Chloride (BDTAC, C14BAC): A C14-Alkyl Quaternary Ammonium Surfactant for Specialized Antimicrobial and Corrosion Inhibition Applications


Benzyldimethyltetradecylammonium chloride (CAS 16287-71-1), also known as BDTAC or C14BAC, is a quaternary ammonium compound classified as a cationic surfactant . It possesses a C14 alkyl chain length, a benzyl group, and two methyl groups attached to a positively charged nitrogen center, balanced by a chloride counterion. The compound exists as a crystalline solid with a melting point range of 56–62 °C for the anhydrous form and is soluble in water at approximately 1 g per 10 mL . Its molecular structure confers distinct amphiphilic properties that are central to its utility as an antimicrobial agent, phase transfer catalyst, and corrosion inhibitor.

Benzyldimethyltetradecylammonium Chloride: Why Alkyl Chain Length and Head Group Preclude Simple Substitution


Benzyldimethyltetradecylammonium chloride belongs to the benzalkonium chloride family of benzyldimethylalkylammonium compounds, where the alkyl chain length (C14) is a critical determinant of performance. Generic substitution with other benzalkonium homologues or alternative quaternary ammonium surfactants is not straightforward because micellization behavior, antimicrobial potency, and interfacial adsorption are exquisitely sensitive to the hydrophobic tail length and head group structure [1]. Suboptimal chain lengths lead to higher critical micelle concentrations (CMC), reduced surface activity, and diminished inhibition efficacy, as demonstrated by comparative studies against C12 and C16 analogues. The specific C14 homologue often represents a balance between solubility and hydrophobic interaction strength that is not achieved by shorter or longer chain variants [2].

Benzyldimethyltetradecylammonium Chloride: Quantitative Performance Benchmarks Against Closest Analogs


Critical Micelle Concentration (CMC) of C14BAC vs. C12BAC and C16BAC Homologues

The CMC of benzyldimethyltetradecylammonium chloride (C14BAC) is significantly lower than that of the C12 homologue (C12BAC) but higher than that of the C16 homologue (C16BAC), reflecting the expected log-linear relationship between CMC and alkyl chain length for this homologous series [1]. This intermediate CMC positions C14BAC as an effective surfactant with adequate water solubility at ambient temperatures.

Surfactant science Micellization thermodynamics Colloid chemistry

Corrosion Inhibition Efficiency of TDBAC (C14) vs. HDBAC (C16) on Q235 Steel in 0.5 M H₂SO₄

In a head-to-head comparison under identical acidic conditions, benzyldimethyltetradecylammonium chloride (TDBAC) achieved an inhibition efficiency of 94.09% at 5 mM concentration, while the longer-chain homologue benzyldimethylhexadecylammonium chloride (HDBAC) reached 95.92% [1]. Both compounds provided substantial protection, with impedance values increasing from a blank of 40.68 Ω cm² to 676.17 Ω cm² (TDBAC) and 997.69 Ω cm² (HDBAC).

Corrosion science Surfactant inhibitors Electrochemical impedance spectroscopy

Potency and Safety Profile in Histamine Release Inhibition: C14BAC Among the 'Safest and Most Potent' Benzalkonium Chloride Homologues

In a comprehensive structure-activity relationship study of benzalkonium chloride analogues, benzyldimethyltetradecylammonium chloride (C14BAC) was specifically identified as 'one of the safest and most potent members of the benzalkonium chloride family' in antagonizing 48/80-induced histamine release from mast cells [1]. The study established that the optimal alkyl chain length for this biological activity is 12 to 14 carbons, with the C14 homologue demonstrating competitive inhibition in vitro and in vivo.

Pharmacology Mast cell biology Histamine antagonism

Phase Transfer Catalysis Efficiency: High-Yield O-Benzyloxime Synthesis Under Mild Conditions

Benzyldimethyltetradecylammonium chloride effectively catalyzes the O-benzylation of oximes with benzyl bromide under ultrasound irradiation at room temperature, achieving isolated yields in the range of 60–96% within 30–60 minutes [1]. This performance demonstrates the compound's utility as a phase transfer catalyst for nucleophilic substitution reactions in biphasic systems.

Organic synthesis Phase transfer catalysis Green chemistry

Synergistic Micellization with Tetradecyltrimethylammonium Bromide (TTAB)

Mixed micelle studies revealed that benzyldimethyltetradecylammonium chloride (BTDACl) exhibits synergistic interactions with tetradecyltrimethylammonium bromide (TTAB), lowering the CMC of the mixed system below that of either pure component [1]. In contrast, mixtures with tetradecyltriphenylphosphonium bromide (TTPB) displayed weak antagonistic behavior, indicating that head group compatibility is a critical factor in formulation design.

Mixed micelles Surfactant synergism Colloid thermodynamics

Water Solubility of Benzyldimethyltetradecylammonium Chloride vs. Solubility Range of Benzalkonium Chloride Mixtures

Benzyldimethyltetradecylammonium chloride exhibits a defined water solubility of approximately 1 g per 10 mL (100 mg/mL) at room temperature . This is significantly lower than the reported solubility of >1,000 mg/L for mixed alkyl (C10–C14) benzalkonium chloride formulations, reflecting the impact of chain length homogeneity on aqueous solubility.

Solubility Formulation science Surfactant properties

Benzyldimethyltetradecylammonium Chloride: Recommended Use Cases Based on Comparative Performance Data


Corrosion Inhibition in Acidic Pickling and Industrial Cleaning

Based on the demonstrated 94.09% inhibition efficiency for Q235 steel in 0.5 M H₂SO₄ at 5 mM [1], benzyldimethyltetradecylammonium chloride is a strong candidate for formulating acid pickling inhibitors and industrial cleaning solutions where carbon steel protection is required. The compound's performance is nearly equivalent to the longer-chain C16 homologue (95.92%), while its better solubility profile may offer handling advantages in concentrated formulations.

Surfactant and Emulsifier in Formulations Requiring Low CMC

With a CMC in the sub-millimolar range (0.84–1.03 mM) [2], this C14 quaternary ammonium surfactant is well-suited for applications where surface tension reduction at low concentrations is critical, such as in pharmaceutical emulsions, personal care products, and specialty detergents. Its CMC is an order of magnitude lower than the C12 homologue, enabling more efficient use of the active ingredient.

Antimicrobial and Preservative Systems Targeting Gram-Positive and Gram-Negative Bacteria

The compound's established role as a potent member of the benzalkonium chloride family with an optimal C14 alkyl chain length for biological activity [3] supports its use in disinfectants, antiseptics, and preservative formulations. The low-level MICs observed against Campylobacter jejuni and other microorganisms [4] further validate its utility in food processing, healthcare, and water treatment applications.

Phase Transfer Catalyst in Organic Synthesis

The demonstrated ability to catalyze O-benzylation reactions with 60–96% yields under mild ultrasound conditions [5] positions benzyldimethyltetradecylammonium chloride as a practical phase transfer catalyst for nucleophilic substitutions, alkylations, and other biphasic transformations in fine chemical and pharmaceutical synthesis.

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